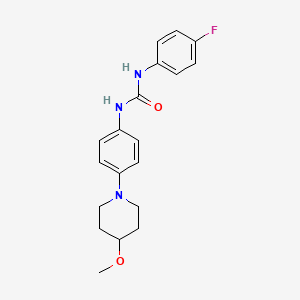

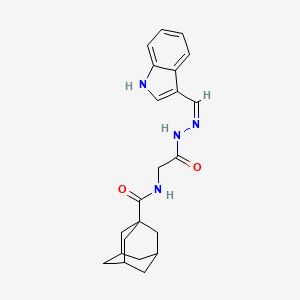

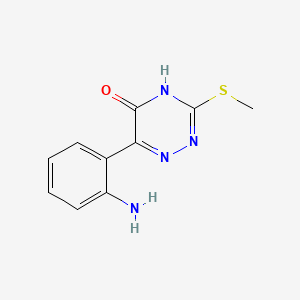

(3r,5r,7r)-N-(2-((Z)-2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)adamantane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound’s structure, functional groups, and other physical characteristics are described.

Synthesis Analysis

The methods and processes used to synthesize the compound are detailed, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the compound’s molecular structure.Chemical Reactions Analysis

The compound’s reactivity is studied. This includes its behavior in different chemical reactions, its stability, and its interactions with other compounds.Physical And Chemical Properties Analysis

The compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and spectral properties, are determined.Scientific Research Applications

Synthesis and Derivatives

Synthesis of Novel N-(R)-2-(1-Adamantyl)-1H-Benzimidazole-5(6)- Carboxamide, Carbohydrazide, and 1,3,4-Oxadiazole Derivatives : This study details the synthesis of benzimidazole derivatives bearing an adamantane moiety, which could be related to the chemical structure of interest. It describes the process involving condensation/cyclization reactions and the conversion of methyl 2-(1-adamantyl)-1H-benzimidazole-5(6)-carboxylate to various derivatives (Soselia et al., 2020).

Antibacterial Candidates Based on (E)-N′-[(Heteroaryl)methylene]adamantane-1-carbohydrazides : Another study synthesizes new N′-heteroarylidene-1-carbohydrazide derivatives, showing potent antibacterial activity. These compounds, related to the structure , exhibit minimal inhibitory concentration (MIC) values indicating their efficacy as broad-spectrum antibacterial agents (Al-Wahaibi et al., 2020).

Trypanocidal Activity of Adamantane Derivatives : A study on the synthesis and pharmacological evaluation of adamantane hydrazones reveals their potential in treating trypanosomiasis. The most active adduct demonstrates significant trypanocidal activity and selectivity, indicating the therapeutic potential of such structures (Foscolos et al., 2019).

Antimicrobial Agents from Indole-3-carbaldehyde Semicarbazone Derivatives : Research on the synthesis of indole-bearing hydrazides and their antimicrobial activity provides insight into the use of similar adamantane derivatives. These compounds show significant inhibitory activity against various microorganisms, including Staphylococcus aureus and Candida albicans, suggesting their potential in antimicrobial applications (Almutairi et al., 2018).

Neuroprotective Agents

- Neuroprotective Activity of Heterocyclic Adamantane Amines : A series of heterocyclic adamantane amines demonstrate multifunctional neuroprotective activities. They inhibit N-methyl-d-aspartate receptors/ion channels and calcium channels and show free radical scavenging potential. Such characteristics may be relevant to the pharmacological profile of the compound (Joubert et al., 2011).

Antiviral and Antifungal Activities

Anti-Influenza Virus Activity of Adamantane Derivatives : Research shows that adamantane derivatives exhibit potent antiviral activity against influenza viruses. This indicates the potential use of similar adamantane-based compounds in antiviral therapies (Göktaş et al., 2012).

Cytotoxic and Antioxidant Properties of Indole Derivatives : Indole-hydrazinyl-thiazole derivatives, structurally similar to the compound , exhibit significant cytotoxic activity against carcinoma cell lines and notable antioxidant activity. This suggests the possibility of such adamantane derivatives having similar properties (Grozav et al., 2017).

Polymer Science Applications

- Synthesis of Polyamides with Adamantyl Moieties : The creation of new polyamides incorporating adamantyl groups demonstrates the versatility of adamantane derivatives in polymer science. This research could be relevant in understanding the broader applications of such compounds (Chern et al., 1998).

Safety And Hazards

The compound’s toxicity and potential hazards are evaluated. This can involve studying its effects on human health and the environment.

Future Directions

Based on the compound’s properties and effects, researchers suggest potential applications and areas for further study.

Please consult a professional chemist or a relevant expert for a detailed analysis of this specific compound. They may have access to more specific and up-to-date resources or databases. Also, please note that handling chemicals should always be done following the appropriate safety measures and under the supervision of a trained professional.

properties

IUPAC Name |

N-[2-[(2Z)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-2-oxoethyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O2/c27-20(26-25-12-17-11-23-19-4-2-1-3-18(17)19)13-24-21(28)22-8-14-5-15(9-22)7-16(6-14)10-22/h1-4,11-12,14-16,23H,5-10,13H2,(H,24,28)(H,26,27)/b25-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHCSDAFONYNLQS-ROTLSHHCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NCC(=O)NN=CC4=CNC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NCC(=O)N/N=C\C4=CNC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3r,5r,7r)-N-(2-((Z)-2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)adamantane-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(2-methoxyphenyl)-N-methylacetamide](/img/structure/B2607195.png)

![(1S,3R,4R)-3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2607210.png)